molecular formula C20H23N3O2 B012825 Phenserine CAS No. 101246-66-6

Phenserine

Cat. No. B012825
M. Wt: 337.4 g/mol
InChI Key: PBHFNBQPZCRWQP-QUCCMNQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenserine's synthesis involves innovative approaches to construct its complex molecular structure efficiently. A notable method includes an interrupted Fischer indolization reaction to build the pyrrolidinoindoline core, a critical feature of phenserine's structure, demonstrating the compound's enantioenriched synthesis (Schammel, Chiou, & Garg, 2012). Moreover, the total synthesis of phenserine, starting from physostigmine, showcases the compound's derivation from natural alkaloids, emphasizing its synthetic adaptability and potential for derivative pharmacotherapeutics (Brossi, Pei, & Greig, 1996).

Molecular Structure Analysis

The molecular structure of phenserine is crucial for its pharmacological profile. Studies focusing on the structural analysis of phenserine and its analogues reveal the importance of specific substituents for its cholinesterase inhibitory action. The presence of methyl substituents and modifications in the phenylcarbamoyl moiety significantly influence its activity against acetylcholinesterase and butyrylcholinesterase, highlighting the structure-activity relationship critical for its therapeutic potential (Yu et al., 2001).

Chemical Reactions and Properties

Phenserine's interaction with acetylcholinesterase involves noncompetitive inhibition, as demonstrated through kinetic studies on human erythrocyte acetylcholinesterase. The compound exhibits potent inhibition with a low IC50, indicating its strong affinity and efficacy in inhibiting acetylcholinesterase activity. This inhibitory mechanism is central to its therapeutic action in Alzheimer's disease, providing a basis for its cognitive-enhancing effects (Al‐Jafari et al., 1998).

Physical Properties Analysis

The physical properties of phenserine, including its solubility, stability, and pharmacokinetic profile, are integral to its pharmacological efficacy. Phenserine demonstrates a favorable pharmacokinetic profile with rapid absorption and clearance from the body, coupled with long-lasting inhibition of acetylcholinesterase activity. This profile supports its therapeutic potential, indicating a significant and prolonged effect on cholinergic function with minimal systemic exposure (Greig et al., 2000).

Scientific Research Applications

Application Summary

Phenserine is a synthetic drug that has been investigated as a medication to treat Alzheimer’s disease (AD). It exhibits neuroprotective and neurotrophic effects .

Methods of Application: Phenserine, a phenylcarbamate of physostigmine, is a reversible acetyl-selective cholinesterase inhibitor . It is administered orally .

Results or Outcomes: In studies using the Stone maze paradigm, Phenserine has been shown to improve cognitive performance in both young learning-impaired and elderly rats . In a small study of patients with AD, Phenserine treatment tended to reduce β-APP and Aβ levels in plasma samples . Clinical studies also reveal that Phenserine (5-10 mg b.i.d.) had a favorable safety and pharmacological profile, produced significant improvements in cognitive function and was well tolerated in patients with AD treated for 12 weeks .

Neuroinflammation Attenuation

Results or Outcomes

Modulation of Beta-Amyloid Precursor Protein (APP)

Results or Outcomes: Phenserine reduces APP levels by regulating beta-APP translation . This modulation could potentially have implications for conditions characterized by abnormal APP levels, such as Alzheimer’s disease.

Reduction of Drug Toxicity and Side Effects

Results or Outcomes

Inhibitor of Acetylcholinesterase (AChE)

Results or Outcomes: Phenserine may prove to concentrate in the brain rapidly which would reduce the incidence of drug toxicity and side effects . This suggests potential benefits in improving patient safety and tolerability during treatment.

Future Directions

Phenserine’s potential applications extend beyond Alzheimer’s disease. It reportedly inhibits the translation of α-synuclein mRNA , suggesting potential relevance in Parkinson’s disease . Additionally, it has been explored in stroke models and may impact neurogenesis post-stroke. Future research should focus on optimizing its efficacy, safety, and clinical utility .

properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFNBQPZCRWQP-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906018
Record name Phenserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phenserine is a highly selective, reversible acetylcholinesterase inhibitor, a mechanism of action known to improve memory and cognition in Alzheimer’s subjects. Phenserine may prove to concentrate in the brain rapidly which would reduce the incidence of drug toxicity and side effects.
Record name Phenserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Phenserine

CAS RN

101246-66-6, 159652-53-6
Record name (-)-Phenserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101246-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenserine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenserine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUNTANETAP, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenserine
Reactant of Route 2
Reactant of Route 2
Phenserine
Reactant of Route 3
Reactant of Route 3
Phenserine
Reactant of Route 4
Phenserine
Reactant of Route 5
Phenserine
Reactant of Route 6
Reactant of Route 6
Phenserine

Citations

For This Compound
2,090
Citations
J Klein - Expert opinion on investigational drugs, 2007 - Taylor & Francis
… This effect probably involves interaction of phenserine with a regulatory element in the 5′-… Phenserine is also unique because of differing actions of its enantiomers: (−)-phenserine is …
Number of citations: 82 www.tandfonline.com
NH Greig, K Sambamurti, Q Yu, A Brossi… - Current Alzheimer …, 2005 - ingentaconnect.com
… (-)-phenserine is significantly less toxic than (-)-physostigmine. In studies using the Stone maze paradigm, (-)-phenserine … in the brain, (-)-phenserine appears to have a second mode of …
Number of citations: 139 www.ingentaconnect.com
LA Sorbera, J Castaner - Drugs of the Future, 2003 - access.portico.org
… Phenserine is less toxic than … , phenserine has also been shown to inhibit formation of β-amyloid precursor protein, suggesting the possibility of slowing progression of AD. Phenserine …
Number of citations: 24 access.portico.org
B Winblad, E Giacobini, L Frölich… - Journal of …, 2010 - content.iospress.com
To gather preliminary evidence in Alzheimer’s disease (AD) for the efficacy of phenserine, a non-competitive acetylcholinesterase inhibitor that has independent modulatory effects on …
Number of citations: 86 content.iospress.com
U Thatte - Current Opinion in Investigational Drugs (London …, 2005 - europepmc.org
The acetylcholinesterase inhibitor phenserine, the (-)-enantiomer of a phenylcarbamate derivative of physostigmine, is being developed as a potential therapy for Alzheimer's disease …
Number of citations: 19 europepmc.org
A Kadir, N Andreasen, O Almkvist, A Wall… - Annals of …, 2008 - Wiley Online Library
… ‐controlled phase, during which 10 patients received phenserine (30mg/day) and 10 … the phenserine group remained on phenserine. After 6 months, all patients received phenserine …
Number of citations: 158 onlinelibrary.wiley.com
Q Yu, HW Holloway, T Utsuki, A Brossi… - Journal of medicinal …, 1999 - ACS Publications
… AD therapeutic phenserine (1), are well-tolerated in vivo, enter the brain, and improve cognitive performance in rodents. Of significant interest, however, is that whereas phenserine (1) …
Number of citations: 272 pubs.acs.org
DK Lahiri, DM Chen, B Maloney, HW Holloway… - … of Pharmacology and …, 2007 - ASPET
… inhibitor, phenserine, in current human trials lowers both APP and Aβ. Phenserine is dose-limited … (+)-[phenserine], was assessed. In cultured human neuroblastoma cells, posiphen, like …
Number of citations: 165 jpet.aspetjournals.org
NH Greig, E De Micheli, HW Holloway… - Acta Neurologica …, 2000 - Wiley Online Library
… To determine the time‐dependent effects of phenserine on … in rats before and after phenserine administration. Additionally, its … , freely‐moving phenserine‐treated rats demonstrated >3‐…
Number of citations: 85 onlinelibrary.wiley.com
Q Yu, HW Holloway, JL Flippen-Anderson… - Journal of medicinal …, 2001 - ACS Publications
With the goal of develo** potential Alzheimer's pharmacotherapeutics, we have synthesized a series of novel analogues of the potent anticholinesterases phenserine (2) and …
Number of citations: 123 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.